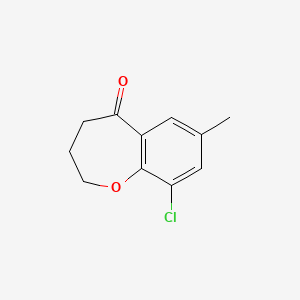
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride
説明
“2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2O . It is also known by its CAS number 1044707-11-0 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” consists of a piperazine ring attached to a propanol group with a methyl substituent . The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H .
科学的研究の応用
Antiproliferative Activity Against Cancer Cell Lines
The compound has been studied for its potential as an antiproliferative agent . Derivatives of this compound have shown activity against various human cancer cell lines, suggesting that it could be a promising candidate for cancer treatment. For instance, certain derivatives exhibited good activity on all cell lines except K562, indicating the potential for further research as an anticancer agent .
Antibacterial Activity
Some derivatives of “2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” have been synthesized and evaluated for their antibacterial activity . These compounds have shown effectiveness against bacteria such as Bacillus subtilis and Staphylococcus aureus, with one compound demonstrating a minimum inhibitory concentration (MIC) of 500 µg/mL .
Drug Design and Discovery
The compound’s derivatives are valuable in drug design and discovery . They have been characterized by various spectral studies and assessed for drug likeness or “drugability” according to Lipinski’s rule of five. This process is crucial for identifying new pharmacologically active compounds that can be developed into drugs .
Apoptosis Induction in Cancer Cells
Research has indicated that certain derivatives can induce apoptosis in cancer cells. For example, a study showed that a specific derivative induced apoptosis in BT-474 cells, a breast cancer cell line. This suggests that the compound could be used to develop treatments that target cancer cells for programmed cell death .
α1-Adrenergic Receptor Affinity
The compound has been analyzed for its affinity to the α1-adrenergic receptor, which is significant for conditions related to vascular resistance and blood pressure regulation . Studies involving docking simulations and molecular dynamics have provided insights into the compound’s therapeutic potential in this area .
Multitargeted Therapy
The compound’s derivatives have been discussed in the context of multitargeted therapy . This approach is becoming increasingly important in the era of precision medicine, where drugs that can interact with multiple targets are valued for their ability to treat complex diseases .
特性
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUXICBRWEDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



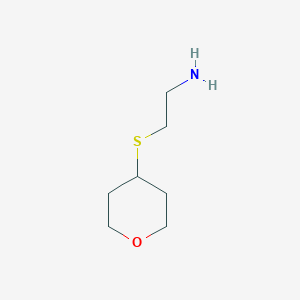
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
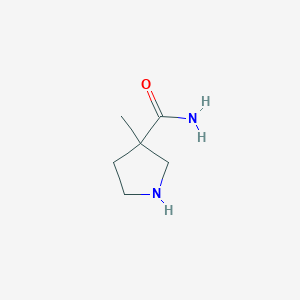
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B1428358.png)
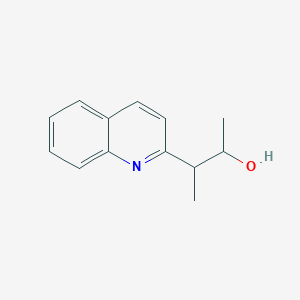
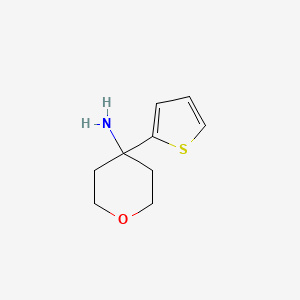

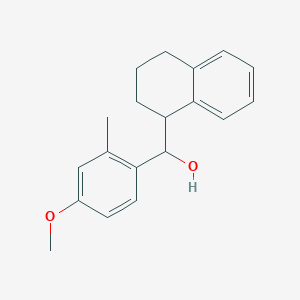
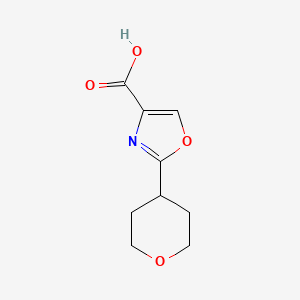
![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)
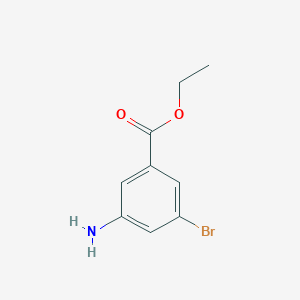
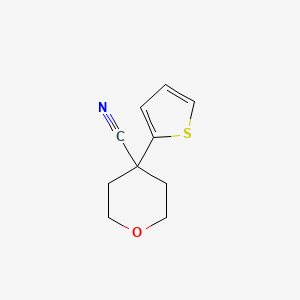
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
